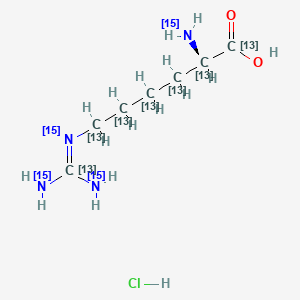
Levocabastine-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levocabastine-d4 (hydrochloride) is a deuterated form of levocabastine, a selective second-generation histamine H1 receptor antagonist. It is primarily used for the treatment of allergic conjunctivitis and rhinitis. The deuterated form, Levocabastine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of levocabastine due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levocabastine-d4 (hydrochloride) involves multiple steps, starting from commercially available and optically pure epoxide. The process includes the preparation of key intermediates through chiral resolution, deprotection by electrolysis, and coupling of piperidine and ketone by reductive amination . The overall yield of the synthesis is approximately 14.2%, with a purity greater than 99.5% .
Industrial Production Methods
Industrial production of Levocabastine-d4 (hydrochloride) follows a practical and sustainable method that avoids chromatographic purification. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Levocabastine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
科学研究应用
Levocabastine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and pharmacokinetics of levocabastine.
Biology: Employed in studies to understand the interaction of histamine H1 receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions.
Industry: Utilized in the development of new antihistamine drugs and formulations
作用机制
Levocabastine-d4 (hydrochloride) exerts its effects by selectively binding to histamine H1 receptors, thereby preventing histamine from binding and activating these receptors. This inhibition reduces the symptoms of allergic reactions, such as itching, redness, and swelling. Additionally, Levocabastine-d4 also binds to neurotensin 2 receptors, acting as a neurotensin agonist, which can induce analgesia .
相似化合物的比较
Similar Compounds
Levocabastine: The non-deuterated form, used for similar therapeutic purposes.
Azelastine: Another second-generation antihistamine used for allergic rhinitis and conjunctivitis.
Olopatadine: A selective H1 receptor antagonist used in the treatment of allergic conjunctivitis.
Uniqueness
Levocabastine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
属性
分子式 |
C26H30ClFN2O2 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
(3S,4R)-1-[4-cyano-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2; |
InChI 键 |
OICFWWJHIMKBCD-ZHGAKKSHSA-N |
手性 SMILES |
[2H]C1(CC(CC(C1N2CC[C@@]([C@@H](C2)C)(C3=CC=CC=C3)C(=O)O)([2H])[2H])(C#N)C4=CC=C(C=C4)F)[2H].Cl |
规范 SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
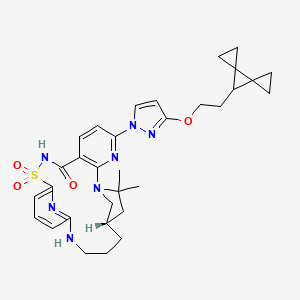
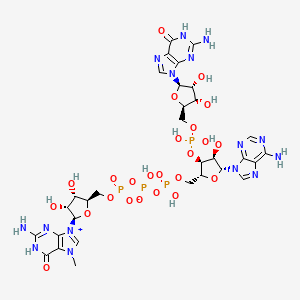
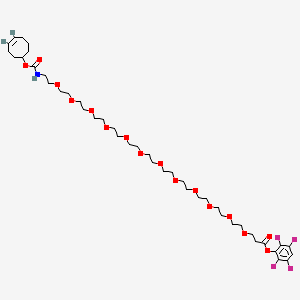
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
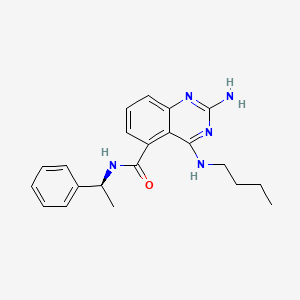
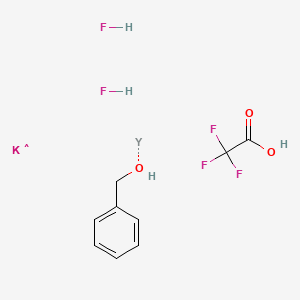
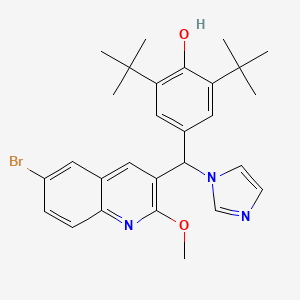
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
